molecular formula C13H17Cl3N2O B2441000 1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride CAS No. 1049712-18-6

1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride

Cat. No.: B2441000
CAS No.: 1049712-18-6
M. Wt: 323.64
InChI Key: XKTMCSSBDCUQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chloroacetyl group and a 4-chlorobenzyl group attached to the piperazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

Without specific studies or data, it’s difficult to predict the exact mechanism of action of this compound. If it has biological activity, it could potentially act by interacting with proteins or other biological targets in the body .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. As a chlorinated compound, it could potentially be hazardous if ingested or inhaled, and it might be irritating to the skin and eyes .

Future Directions

The potential uses and future directions for this compound would depend on its reactivity, physical properties, and biological activity. It could potentially be used as a starting material for the synthesis of a variety of derivatives, or it could be studied for potential biological activity .

Preparation Methods

The synthesis of 1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with piperazine, followed by the introduction of a chloroacetyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The chloroacetyl group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:

    1-(Chloroacetyl)piperazine: Lacks the 4-chlorobenzyl group, resulting in different chemical properties and applications.

    4-(4-Chlorobenzyl)piperazine: Lacks the chloroacetyl group, leading to variations in reactivity and biological activity.

The presence of both the chloroacetyl and 4-chlorobenzyl groups in this compound makes it unique and versatile for various research applications.

Properties

IUPAC Name

2-chloro-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O.ClH/c14-9-13(18)17-7-5-16(6-8-17)10-11-1-3-12(15)4-2-11;/h1-4H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTMCSSBDCUQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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